molecular formula C20H22N2O3 B3003155 N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-methylbenzamide CAS No. 941979-85-7

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-methylbenzamide

Cat. No. B3003155
CAS RN: 941979-85-7
M. Wt: 338.407
InChI Key: YCTHAUAMKCSCCY-UHFFFAOYSA-N
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Description

“N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-methylbenzamide” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Molecular Structure Analysis

The molecular structure of “N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-methylbenzamide” is complex. It is chemically described as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide . The molecular formula for this compound is C25H25N5O4, which corresponds to a molecular weight of 459.5 .

Scientific Research Applications

I conducted a search for scientific research applications of “N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-methylbenzamide”, but it appears that there is limited information available on this specific compound in publicly accessible databases. However, based on the structure and functional groups present in this compound, we can infer potential applications by looking at similar compounds and their uses in various fields of research. Below are six potential applications categorized into separate sections:

Antimicrobial Activity

Compounds with structures similar to “N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-methylbenzamide” have been studied for their antimicrobial properties. For instance, derivatives of piperazine chrome-2-one have shown good antibacterial activity .

Anti-inflammatory and Analgesic Effects

Indole derivatives, which share some structural similarities with the compound , have demonstrated anti-inflammatory and analgesic activities . This suggests that our compound could potentially be used in the development of new pain relief medications.

Molecular Modeling and Drug Design

The structural features of “N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-methylbenzamide” make it a candidate for molecular modeling studies to design new drugs with specific target interactions .

Synthesis of Novel Organic Compounds

Similar compounds have been used as intermediates in the synthesis of novel organic materials with potential applications in various industries .

Biological Potential in Plant Hormone Research

Indole derivatives are known to be involved in plant hormone production and regulation . The compound could be explored for its effects on plant growth and development.

Material Science Applications

Organic aromatic compounds like “N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-methylbenzamide” can be used in material science research for the growth and characterization of new crystal structures with potential technological applications .

Mechanism of Action

Target of Action

The compound, also known as Apixaban , is a direct inhibitor of activated factor X (FXa) . Factor Xa plays a crucial role in the coagulation cascade, where it catalyzes the conversion of prothrombin to thrombin. Thrombin, in turn, converts fibrinogen to fibrin, leading to clot formation .

Mode of Action

Apixaban interacts with its target, factor Xa, by binding to it with an inhibitory constant of 0.08 nM . This interaction results in a rapid onset of inhibition of FXa, inhibiting both free and prothrombinase- and clot-bound FXa activity in vitro . It has greater than 30,000-fold selectivity for FXa over other human coagulation proteases .

Biochemical Pathways

By inhibiting factor Xa, Apixaban disrupts the coagulation cascade, reducing thrombin generation . This leads to a decrease in the conversion of fibrinogen to fibrin, thereby preventing clot formation . Although Apixaban has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .

Pharmacokinetics

Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .

Result of Action

The inhibition of factor Xa by Apixaban prevents the formation of blood clots, making it an effective anticoagulant . Pre-clinical studies of Apixaban in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .

Action Environment

The action, efficacy, and stability of Apixaban can be influenced by various environmental factors. For instance, the compound’s solubility and dissolution rate can be enhanced by preparing it as an inclusion complex with beta- and hydroxy propyl beta-cyclodextrin . This can potentially enhance its bioavailability .

properties

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-6-5-7-15(12-14)20(24)21-16-9-10-18(25-2)17(13-16)22-11-4-3-8-19(22)23/h5-7,9-10,12-13H,3-4,8,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTHAUAMKCSCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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